molecular formula C10H12N2O B3355004 5H-Pyrido[3,2-c]azepin-5-one, 6,7,8,9-tetrahydro-2-methyl- CAS No. 61479-33-2

5H-Pyrido[3,2-c]azepin-5-one, 6,7,8,9-tetrahydro-2-methyl-

Cat. No.: B3355004
CAS No.: 61479-33-2
M. Wt: 176.21 g/mol
InChI Key: DBQYWOCZPGJAMD-UHFFFAOYSA-N
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Description

5H-Pyrido[3,2-c]azepin-5-one, 6,7,8,9-tetrahydro-2-methyl-: is a heterocyclic compound that belongs to the class of azepines. This compound is characterized by a fused ring system consisting of a pyridine ring and an azepine ring. It is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-Pyrido[3,2-c]azepin-5-one, 6,7,8,9-tetrahydro-2-methyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyridine with a suitable ketone or aldehyde in the presence of a catalyst can lead to the formation of the desired azepine ring system .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic route for large-scale production. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as dihydro or tetrahydro derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the ring system are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro or tetrahydro derivatives .

Scientific Research Applications

Chemistry: In chemistry, 5H-Pyrido[3,2-c]azepin-5-one, 6,7,8,9-tetrahydro-2-methyl- is used as a building block for the synthesis of more complex molecules. Its unique ring system makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents targeting various diseases .

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising lead compound for drug discovery .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 5H-Pyrido[3,2-c]azepin-5-one, 6,7,8,9-tetrahydro-2-methyl- involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

  • 5H-Pyrido[3,2-c]azepin-5-one, 6,7,8,9-tetrahydro-8,8-dimethyl-
  • 6,7,8,9-Tetrahydro-5H-pyrido[3,2-c]azepin-5-one

Comparison: Compared to similar compounds, 5H-Pyrido[3,2-c]azepin-5-one, 6,7,8,9-tetrahydro-2-methyl- exhibits unique properties due to the presence of the 2-methyl group. This substitution can influence its chemical reactivity, biological activity, and overall stability. The presence of different substituents on the ring system can lead to variations in the compound’s behavior and applications .

Properties

IUPAC Name

2-methyl-6,7,8,9-tetrahydropyrido[3,2-c]azepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7-4-5-8-9(12-7)3-2-6-11-10(8)13/h4-5H,2-3,6H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQYWOCZPGJAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)NCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80484167
Record name 5H-Pyrido[3,2-c]azepin-5-one, 6,7,8,9-tetrahydro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80484167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61479-33-2
Record name 5H-Pyrido[3,2-c]azepin-5-one, 6,7,8,9-tetrahydro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80484167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H-Pyrido[3,2-c]azepin-5-one, 6,7,8,9-tetrahydro-2-methyl-
Reactant of Route 2
5H-Pyrido[3,2-c]azepin-5-one, 6,7,8,9-tetrahydro-2-methyl-
Reactant of Route 3
5H-Pyrido[3,2-c]azepin-5-one, 6,7,8,9-tetrahydro-2-methyl-
Reactant of Route 4
5H-Pyrido[3,2-c]azepin-5-one, 6,7,8,9-tetrahydro-2-methyl-
Reactant of Route 5
5H-Pyrido[3,2-c]azepin-5-one, 6,7,8,9-tetrahydro-2-methyl-
Reactant of Route 6
Reactant of Route 6
5H-Pyrido[3,2-c]azepin-5-one, 6,7,8,9-tetrahydro-2-methyl-

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